molecular formula C9H18N2 B578586 N-(Piperidin-2-ylmethyl)cyclopropanamine CAS No. 1250526-55-6

N-(Piperidin-2-ylmethyl)cyclopropanamine

Cat. No.: B578586
CAS No.: 1250526-55-6
M. Wt: 154.257
InChI Key: QZZMLOJPELKMRN-UHFFFAOYSA-N
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Description

N-(Piperidin-2-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C9H18N2 It features a piperidine ring attached to a cyclopropane moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-2-ylmethyl)cyclopropanamine typically involves the reaction of piperidine with cyclopropanecarboxaldehyde under reductive amination conditions. The process can be catalyzed by various reducing agents such as sodium triacetoxyborohydride or hydrogen in the presence of a palladium catalyst. The reaction is generally carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N-(Piperidin-2-ylmethyl)cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(Piperidin-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-3-ylmethyl)cyclopropanamine
  • N-(Piperidin-4-ylmethyl)cyclopropanamine
  • N-(Piperidin-2-ylmethyl)cyclobutanamine

Uniqueness

N-(Piperidin-2-ylmethyl)cyclopropanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclopropane ring provides rigidity and influences the compound’s reactivity and interaction with molecular targets .

Biological Activity

N-(Piperidin-2-ylmethyl)cyclopropanamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound integrates a cyclopropanamine core with a piperidine moiety, which contributes to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula: C10_{10}H16_{16}N2_2
  • Molecular Weight: Approximately 166.25 g/mol

The structural characteristics of this compound allow it to participate in various chemical reactions, including nucleophilic substitutions and the formation of derivatives that may enhance its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

1. Antidepressant Effects:

  • Some derivatives of this compound have shown promise in modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation. Studies suggest that compounds with similar structures can act as effective antidepressants by enhancing synaptic transmission in these pathways.

2. Anticancer Properties:

  • Preliminary studies indicate potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells. For instance, certain analogs have demonstrated cytotoxicity against various cancer cell lines, suggesting that structural modifications can lead to enhanced efficacy against tumors .

3. Neuroprotective Effects:

  • The compound's ability to interact with acetylcholine receptors positions it as a candidate for neuroprotective therapies. It may inhibit enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Receptor Binding: The compound shows affinity for neurotransmitter receptors, including those involved in cholinergic signaling.
  • Enzyme Inhibition: It may inhibit enzymes that play critical roles in neurotransmitter metabolism, thereby enhancing neurotransmitter availability and activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Below is a comparative analysis highlighting how structural variations influence biological properties:

Compound NameStructural FeaturesBiological Activity
N-(Piperidin-3-ylmethyl)cyclopropanamineDifferent piperidine positionVariation in activity profiles
N-Methyl-N-(piperidin-2-ylmethyl)cyclopropanamineMethyl substitution at nitrogenAltered pharmacological properties
N-(Cyclopropylmethyl)piperidineCyclopropane attached directlyLacks amine functionality

This table illustrates how modifications can lead to significant changes in pharmacological profiles, emphasizing the importance of SAR studies in drug development.

Case Studies

  • Antidepressant Activity Study:
    • A study conducted on various piperidine derivatives showed that those incorporating cyclopropanamine structures exhibited enhanced antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels due to AChE inhibition .
  • Anticancer Efficacy Assessment:
    • In vitro studies demonstrated that this compound derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin. These findings highlight the potential for developing new anticancer agents based on this scaffold .

Properties

IUPAC Name

N-(piperidin-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZMLOJPELKMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693572
Record name N-[(Piperidin-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250526-55-6
Record name N-[(Piperidin-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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